1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-3-methylbutan-1-one
Description
Properties
IUPAC Name |
1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-10(2)7-13(15)14-6-5-12(8-14)16-9-11-3-4-11/h10-12H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQKJDRAZKVUNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCC(C1)OCC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-3-methylbutan-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.
Introduction of the Cyclopropylmethoxy Group: This step involves the reaction of the pyrrolidine derivative with cyclopropylmethanol under suitable conditions.
Attachment of the Butanone Moiety:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-3-methylbutan-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-3-methylbutan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity :
- The cyclopropylmethoxy group in the target compound may enhance metabolic stability compared to simpler ethers (e.g., methoxy), as seen in catramilast .
- Substitution with aromatic systems (e.g., imidazo[1,2-b]pyridazine in ) increases molecular weight and bioactivity but reduces synthetic accessibility .
Stereochemical Complexity: Chiral centers in compounds like (S)-2-amino-1-[3-(benzyl-cyclopropyl-amino)pyrrolidin-1-yl]-3-methylbutan-1-one () introduce stereoselectivity, which is critical for target binding but complicates synthesis and purification .
Research Findings and Limitations
- Gaps in Evidence : Direct pharmacological data for 1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-3-methylbutan-1-one are absent in the provided sources. Comparative analysis relies on structural parallels with compounds like AK-2305 () or betaxolol hydrochloride (), which share cyclopropylmethoxy motifs but differ in core scaffolds.
- Future Directions : Structure-activity relationship (SAR) studies are needed to evaluate the impact of the cyclopropylmethoxy group on target binding and pharmacokinetics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
